molecular formula C21H25NO3 B14022384 Ethyl 2-(hydroxy-diphenyl-methyl)piperidine-1-carboxylate CAS No. 21901-79-1

Ethyl 2-(hydroxy-diphenyl-methyl)piperidine-1-carboxylate

Cat. No.: B14022384
CAS No.: 21901-79-1
M. Wt: 339.4 g/mol
InChI Key: PXKYXWKGNPYGEP-UHFFFAOYSA-N
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Description

Ethyl 2-(hydroxy-diphenyl-methyl)piperidine-1-carboxylate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(hydroxy-diphenyl-methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with diphenylmethanol and ethyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(hydroxy-diphenyl-methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(hydroxy-diphenyl-methyl)piperidine-1-carboxylate has various scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(hydroxy-diphenyl-methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl piperidine-3-carboxylate
  • Diphenylmethanol derivatives
  • Piperidine-based pharmaceuticals

Uniqueness

Ethyl 2-(hydroxy-diphenyl-methyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl and ester groups, along with the piperidine ring, make it a versatile compound for various applications .

Properties

CAS No.

21901-79-1

Molecular Formula

C21H25NO3

Molecular Weight

339.4 g/mol

IUPAC Name

ethyl 2-[hydroxy(diphenyl)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C21H25NO3/c1-2-25-20(23)22-16-10-9-15-19(22)21(24,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-8,11-14,19,24H,2,9-10,15-16H2,1H3

InChI Key

PXKYXWKGNPYGEP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCCCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

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